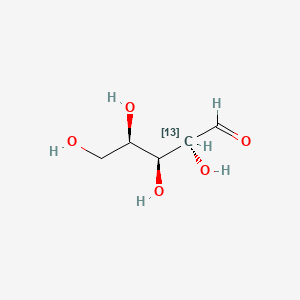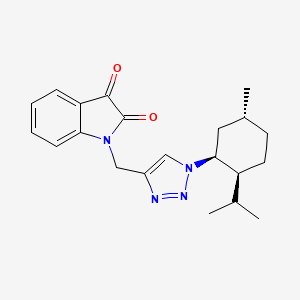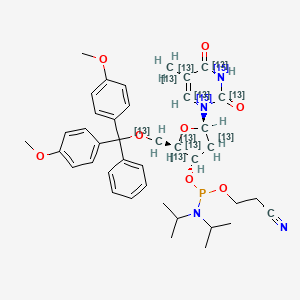
Sos1-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-14 is a selective, potent, and orally active inhibitor of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway, which is implicated in various cancers. This compound has shown promise in inhibiting the SOS1-mediated activation of RAS, making it a potential therapeutic agent for RAS-driven cancers .
Preparation Methods
The preparation of Sos1-IN-14 involves synthetic routes that include the formation of pyrimido-pyridone derivatives. The synthetic process typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. For instance, one method involves the reaction of a pyrimidine derivative with a pyridone derivative under controlled conditions to form the desired compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Sos1-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Sos1-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the SOS1-mediated activation of the RAS signaling pathway. In biology, it helps in understanding the molecular mechanisms underlying RAS-driven cancers. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with KRAS mutations. Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .
Mechanism of Action
Sos1-IN-14 exerts its effects by inhibiting the SOS1 protein, which is a key regulator of the RAS signaling pathway. The compound binds to SOS1 and prevents its interaction with RAS, thereby inhibiting the exchange of guanine nucleotides on RAS. This inhibition leads to a decrease in the activation of downstream signaling pathways, ultimately resulting in the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Sos1-IN-14 is unique in its high potency and selectivity as a SOS1 inhibitor. It has shown better tumor suppression compared to other SOS1 inhibitors such as BI-3406 . Similar compounds include other SOS1 inhibitors that target the same pathway, such as HM99462 and MRTX0902. These compounds also inhibit the SOS1-mediated activation of RAS but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C29H29F3N6O2 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
1-[(7S)-17-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-15-methyl-10-oxa-2,5,14,16-tetrazatetracyclo[9.8.0.02,7.013,18]nonadeca-1(11),12,14,16,18-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C29H29F3N6O2/c1-16(19-4-3-5-20(25(19)30)26(31)32)34-27-21-12-23-24(13-22(21)35-17(2)36-27)40-11-6-18-14-37(9-10-38(18)23)28(39)29(15-33)7-8-29/h3-5,12-13,16,18,26H,6-11,14H2,1-2H3,(H,34,35,36)/t16-,18+/m1/s1 |
InChI Key |
UVNQICXVXBBWBT-AEFFLSMTSA-N |
Isomeric SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CCO3)C(=O)C6(CC6)C#N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CCO3)C(=O)C6(CC6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)






![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)
![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)


